2-Methyl-1,4-dioxane

Description

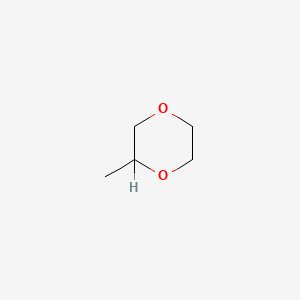

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTCJFCIQKNFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544663 | |

| Record name | 2-Methyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16279-34-8 | |

| Record name | 2-Methyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,4-dioxane

This technical guide provides a comprehensive overview of 2-Methyl-1,4-dioxane, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis and reactivity, safety and toxicity, and its role in chemical research, with a particular focus on its relationship to the well-studied compound, 1,4-dioxane.

Chemical and Physical Properties

This compound, a derivative of the cyclic ether 1,4-dioxane, possesses a methyl substituent that breaks the symmetry of the parent molecule, leading to more complex chemical and physical characteristics.[1] Its properties are influenced by the ether linkages within the ring structure.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 16279-34-8 | [1] |

| Boiling Point | 108.00 to 109.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Flash Point | 67.00 °F (19.50 °C) (TCC) (estimated) | [2] |

| Vapor Pressure | 30.721001 mmHg @ 25.00 °C (estimated) | [2] |

| logP (o/w) | 0.285 (estimated) | [2] |

| Water Solubility | 3.532e+004 mg/L @ 25 °C (estimated) | [2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| InChI Key | IRTCJFCIQKNFPP-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The methyl group's presence results in more complex spectra compared to the parent 1,4-dioxane.[1]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Peaks/Signals | Details | Source |

| ¹H NMR | Methyl protons (doublet), Methine proton at C2 (quartet), Methylene protons on the dioxane ring | The introduction of the methyl group breaks the symmetry of the parent 1,4-dioxane molecule, leading to more complex spectra.[1] In contrast, the highly symmetric 1,4-dioxane shows a single signal in its ¹H NMR spectrum at approximately 3.7 ppm.[1] | [1] |

| ¹³C NMR | Five distinct signals | Corresponding to the methyl carbon, the C2 methine carbon, and the three non-equivalent pairs of ring carbons (C3/C5 and C6). 1,4-dioxane shows a single signal around 67 ppm.[1] | [1] |

| Infrared (IR) | C-H Stretching: 2850-3000 cm⁻¹, C-O-C Stretching: 1050-1250 cm⁻¹ | Characteristic C-H stretching for methyl and methylene groups and strong C-O-C stretching for the ether linkages are anticipated.[1] | [1] |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺˙): m/z 102, [M - CH₃]⁺: m/z 87 | Key fragmentation patterns would likely include the loss of a methyl radical.[1] | [1] |

Synthesis and Reactivity

Substituted dioxanes like this compound are valuable intermediates in advanced organic synthesis.[1] The dioxane ring can serve as a protecting group for diols, and its derivatives can be precursors to various functionalized molecules.[1]

Experimental Protocol: General Synthesis of Substituted 1,4-Dioxanes

Objective: To synthesize 1,4-dioxane via acid-catalyzed dehydration of diethylene glycol.

Materials:

-

Diethylene glycol

-

Concentrated sulfuric acid (catalyst)

-

Heating mantle

-

Distillation apparatus

-

Receiving flask

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, combine diethylene glycol and a catalytic amount of concentrated sulfuric acid.

-

Assemble a distillation apparatus with the flask.

-

Heat the mixture to approximately 160°C.[3] The 1,4-dioxane product will distill over.

-

Collect the distillate in a receiving flask.

-

Wash the crude distillate with a dilute sodium hydroxide solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Perform a final distillation to purify the 1,4-dioxane.

Note: This is a general procedure and may require optimization for the synthesis of this compound from the corresponding substituted diol.

Reactivity: Peroxide Formation

A significant reaction of this compound, like other cyclic ethers, is its autoxidation to form hazardous organic peroxides.[1] This process is a free-radical chain reaction initiated by factors like heat and light in the presence of oxygen.[1]

Role in Chemical Synthesis

Substituted dioxanes are important building blocks in organic synthesis. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a precursor to 2,3-dimethylene-1,4-dioxane, which can undergo [4+2] cycloaddition reactions with dienophiles to create functionalized cyclohexene derivatives.[4] These products can then be transformed into intermediates for biologically important molecules.[4]

Safety and Toxicity

The safety and toxicity profile of this compound is not as extensively studied as its parent compound, 1,4-dioxane. However, the data for 1,4-dioxane provides a strong indication of the potential hazards associated with its methylated derivative.

Table 3: Hazard Information for Dioxane Compounds

| Hazard | Description | Source |

| Flammability | Highly flammable liquid and vapor. | |

| Peroxide Formation | May form explosive peroxides upon storage, especially when anhydrous.[5] This process can be initiated or accelerated by heat or light.[1] | [1][5] |

| Eye Irritation | Causes serious eye irritation. | |

| Respiratory Irritation | May cause respiratory irritation. | |

| Carcinogenicity | 1,4-Dioxane is classified as a probable human carcinogen (Group B2) by the EPA.[6] It is also classified by the IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. | [6] |

| Organ Toxicity | Damage to the liver and kidneys has been observed in rats chronically exposed to 1,4-dioxane in their drinking water.[6] | [6] |

| Acute Effects | Acute inhalation exposure to high levels of 1,4-dioxane has caused vertigo, drowsiness, headache, anorexia, and irritation of the eyes, nose, throat, and lungs in humans. | [6] |

Experimental Protocols: Safety Precautions

Based on the known hazards of dioxane compounds, the following handling procedures are recommended:

Personal Protective Equipment (PPE):

-

Gloves: Wear protective gloves.

-

Clothing: Wear protective clothing.

-

Eye Protection: Wear eye and face protection.

Handling:

-

Work under a chemical fume hood.

-

Avoid breathing mist or vapors.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond container and receiving equipment to prevent static discharge.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store away from heat and sources of ignition.

Environmental Significance

This compound is of environmental interest due to its structural similarity to 1,4-dioxane, a persistent environmental pollutant found in groundwater and surface water.[1] 1,4-Dioxane is highly mobile in soil and resistant to natural biodegradation.[1] While specific studies on this compound are less common, its high water solubility and low tendency to adsorb to soil particles suggest it may also contribute to groundwater contamination.[1] Research has indicated that the biodegradation of 1,4-dioxane can be inhibited by the presence of structurally similar compounds like 2-methyl-1,3-dioxolane, suggesting that this compound could have similar effects.[8]

References

- 1. This compound | 16279-34-8 | Benchchem [benchchem.com]

- 2. 2-methyl dioxane, 626-68-6 [thegoodscentscompany.com]

- 3. 2-Methyl-1,3-dioxane | C5H10O2 | CID 136444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature [mdpi.com]

- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

2-Methyl-1,4-dioxane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyl-1,4-dioxane, a heterocyclic organic compound of interest in various scientific domains. This document consolidates key chemical and physical properties, analytical methodologies, and toxicological data, with a focus on providing actionable information for laboratory and research applications.

Core Chemical and Physical Data

This compound, a derivative of the well-studied 1,4-dioxane, possesses distinct properties owing to the addition of a methyl group. A summary of its fundamental characteristics is presented below.

| Property | Value | Source |

| CAS Number | 16279-34-8 | [1] |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | [1] |

Synthesis and Reaction Mechanisms

The synthesis of substituted dioxanes like this compound can be achieved through various organic synthesis routes. While specific protocols for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of substituted dioxanes often involve the dimerization of oxiranes or the reaction of a diol with an appropriate electrophile.[1]

One notable reaction mechanism relevant to cyclic ethers, including this compound, is autoxidation. This process, which can be initiated by light or heat, proceeds via a free-radical chain mechanism to form potentially hazardous organic peroxides.[1] The presence of the ether oxygen atom stabilizes the intermediate radicals, making these compounds susceptible to this degradation pathway.[1]

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for research and safety monitoring. Analytical methods are often adapted from those developed for its parent compound, 1,4-dioxane.

| Analytical Technique | Matrix | Method Details | Detection Limit | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water | Purge-and-trap or direct injection. Isotope dilution with 1,4-dioxane-d8 can be used for improved accuracy. | ~10 µg/L | [2][3] |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Air | Samples are collected on a solid sorbent tube (e.g., coconut shell charcoal) and eluted with a solvent. | 0.01 mg per sample | [2][4] |

| Solid-Phase Extraction (SPE) followed by GC-MS | Drinking Water | Activated carbon cartridges are used to pre-concentrate the analyte from a water sample before elution and analysis. | 0.024 µg/L | [5] |

Toxicological and Environmental Profile

The toxicological profile of this compound is not as extensively studied as that of 1,4-dioxane. However, data from the parent compound provides valuable insights into potential health and environmental effects. 1,4-Dioxane is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[6][7][8]

Key Toxicological Endpoints for 1,4-Dioxane:

-

Carcinogenicity: Shown to cause cancer in rodents at high doses.[6] The proposed mode of action is non-genotoxic, involving cytotoxicity and regenerative cell proliferation.[6]

-

Metabolism: Metabolized by cytochrome P450 enzymes to β-hydroxyethoxyacetic acid (HEAA) and 1,4-dioxane-2-one, which are then excreted in the urine.[7]

Environmental Fate:

Due to its high water solubility and low tendency to adsorb to soil, 1,4-dioxane and its derivatives are mobile in the environment and can lead to extensive groundwater contamination plumes.[8][10] Biodegradation of 1,4-dioxane is generally slow.[10]

Visualized Workflows and Pathways

To aid in the understanding of key processes, the following diagrams illustrate a general experimental workflow for the analysis of this compound in a water sample and the autoxidation pathway.

Caption: General analytical workflow for this compound in water.

Caption: Simplified autoxidation pathway of this compound.

References

- 1. This compound | 16279-34-8 | Benchchem [benchchem.com]

- 2. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 4. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 8. alsglobal.com [alsglobal.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-Methyl-1,4-dioxane. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Introduction to the NMR Spectroscopy of this compound

The structure of this compound is derived from the parent compound, 1,4-dioxane, by the substitution of one hydrogen atom with a methyl group. In its most stable chair conformation, 1,4-dioxane is a highly symmetrical molecule, which results in a simple NMR spectrum: a single peak in both ¹H NMR (at approximately 3.7 ppm in CDCl₃) and ¹³C NMR (around 67 ppm in CDCl₃), as all methylene protons and all carbons are chemically equivalent.[1][2][3]

The introduction of a methyl group at the C-2 position breaks this symmetry, leading to a more complex and informative NMR spectrum.[1] The molecule becomes chiral at the C-2 carbon, and as a result, all remaining protons and carbons on the dioxane ring become chemically and magnetically non-equivalent. This guide will detail the predicted chemical shifts and splitting patterns that arise from this reduced symmetry. While specific experimental spectra for this compound are not widely published, the predicted data presented here are based on established principles of NMR spectroscopy and data from analogous substituted dioxane compounds.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group, the methine proton at the C-2 position, and the six methylene protons on the dioxane ring. The non-equivalence of the methylene protons arises from their diastereotopic relationships in the chiral environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ | ~1.1 - 1.3 | Doublet (d) | 3H | ~6-7 Hz |

| H-2 | ~3.8 - 4.0 | Multiplet (m)¹ | 1H | - |

| H-3 (axial) | ~3.4 - 3.6 | Multiplet (m) | 1H | - |

| H-3 (eq) | ~3.7 - 3.9 | Multiplet (m) | 1H | - |

| H-5 (axial) | ~3.5 - 3.7 | Multiplet (m) | 1H | - |

| H-5 (eq) | ~3.8 - 4.0 | Multiplet (m) | 1H | - |

| H-6 (axial) | ~3.5 - 3.7 | Multiplet (m) | 1H | - |

| H-6 (eq) | ~3.8 - 4.0 | Multiplet (m) | 1H | - |

¹ The H-2 proton is expected to be a multiplet, likely a quartet of doublets or a more complex pattern, due to coupling with the methyl protons and the non-equivalent protons on C-3.

Predicted ¹³C NMR Spectral Data

Due to the loss of symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (δ, ppm) |

| -CH₃ | ~18 - 22 |

| C-2 | ~72 - 76 |

| C-3 | ~68 - 72 |

| C-5 | ~66 - 70 |

| C-6 | ~66 - 70 |

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the logical correlation between the distinct atomic positions and their expected NMR signals.

Experimental Protocol

The following describes a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[2][3]

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker DPX-300 or equivalent instrument, operating at a frequency of 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[4]

-

Maintain the sample temperature at a constant value, typically 298 K (25 °C), throughout the experiment.[5]

3. ¹H NMR Experiment:

-

Acquire the spectrum using a standard pulse program.

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

4. ¹³C NMR Experiment:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets.

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

This guide provides a foundational understanding of the expected NMR characteristics of this compound, which is crucial for its identification, characterization, and use in research and development.

References

- 1. This compound | 16279-34-8 | Benchchem [benchchem.com]

- 2. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Infrared (IR) spectroscopy of 2-Methyl-1,4-dioxane C-O-C stretching

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1,4-dioxane with a Focus on C-O-C Stretching

Introduction

This compound is a heterocyclic ether with a six-membered ring structure containing two oxygen atoms. As a derivative of 1,4-dioxane, its structural analysis is crucial in various fields, including chemical synthesis and material science. Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of compounds by measuring the absorption of infrared radiation by their vibrational modes. This guide provides a detailed examination of the IR spectroscopic features of this compound, with a particular emphasis on the characteristic C-O-C (ether) stretching vibrations. Due to the scarcity of specific experimental data for this compound in the literature, this guide will draw upon data from the parent compound, 1,4-dioxane, and the established principles of vibrational spectroscopy for cyclic ethers.

The introduction of a methyl group at the C2 position breaks the D₂h symmetry of the parent 1,4-dioxane molecule. This reduction in symmetry is expected to result in a more complex IR spectrum, as vibrational modes that were previously IR-inactive may become active, and degeneracies may be lifted.

Expected Vibrational Modes and Data Presentation

The primary vibrational modes of interest in the IR spectrum of this compound include C-H stretching, C-H bending, and the highly characteristic C-O-C stretching of the ether linkages. The C-O-C stretching vibrations are particularly diagnostic for ethers and typically appear as strong bands in the fingerprint region of the spectrum (1300-1000 cm⁻¹)[1][2]. For saturated ethers, the asymmetric C-O-C stretch is a prominent feature, generally observed between 1140 and 1070 cm⁻¹[1].

The table below summarizes the expected IR absorption bands for this compound based on data from 1,4-dioxane and general frequency ranges for aliphatic ethers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching (Methyl & Methylene) | 2850 - 3000 | Strong | Bands corresponding to both symmetric and asymmetric stretching of C-H bonds[3]. |

| CH₂ Deformation (Scissoring) | ~1457 | Medium | Expected based on the CH₂ groups in the dioxane ring. |

| CH₂ Wagging / Twisting | 1255 - 1322 | Medium | Complex vibrations within the fingerprint region, influenced by the ring structure[4]. |

| Asymmetric C-O-C Stretching | 1070 - 1140 | Strong | This is typically the most intense band for saturated ethers and is highly characteristic[5]. |

| Symmetric C-O-C Stretching | 1050 - 1250 | Strong | The presence of the methyl group breaks symmetry, likely resulting in multiple strong C-O-C bands[3]. Based on 1,4-dioxane, a band around 1119 cm⁻¹ can be expected[4]. |

| Ring Breathing / C-C Stretching | 870 - 890 | Medium | These vibrations involve the entire ring structure[4]. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

While specific experimental protocols for this compound are not detailed in the reviewed literature, a standard procedure for acquiring a high-quality IR spectrum of a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is provided below. This is a common and effective method for liquid samples.

Objective: To obtain the infrared spectrum of liquid this compound in the mid-IR region (4000-400 cm⁻¹).

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Sample of this compound (liquid)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free laboratory wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the computer are turned on and the software is initialized. Allow the instrument to warm up for at least 30 minutes to ensure stability.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small drop (a few microliters) of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.

-

Use the software tools to label the peak positions (wavenumbers) of significant absorption bands.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe to remove all traces of the sample.

-

Visualization of Molecular Vibrations

The following diagram illustrates the relationship between the molecular structure of this compound and its key C-O-C stretching vibrations, which are fundamental to its identification via IR spectroscopy.

Caption: Molecular structure and its corresponding C-O-C IR vibrations.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 2-Methyl-1,4-dioxane. Due to the limited availability of a complete, experimentally verified mass spectrum for this specific compound in publicly accessible databases, this guide synthesizes predicted fragmentation data based on established principles of mass spectrometry and data from analogous compounds. It also outlines a comprehensive experimental protocol suitable for the analysis of this compound.

Introduction

This compound is a heterocyclic ether with a molecular weight of 102.13 g/mol . Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Electron ionization (EI) mass spectrometry is a standard technique for the structural elucidation of such volatile and semi-volatile organic compounds. The fragmentation patterns observed are governed by the stability of the resulting carbocations and radical species, with common pathways for cyclic ethers including α-cleavage, inductive cleavage, and ring-opening fragmentations.

Predicted Mass Spectrometry Fragmentation Data

The primary fragmentation of this compound is anticipated to involve the loss of the methyl group and subsequent ring cleavage. The table below summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 102 | [C₅H₁₀O₂]⁺˙ | C₅H₁₀O₂ | Molecular Ion (M⁺˙) |

| 87 | [C₄H₇O₂]⁺ | C₄H₇O₂ | [M - CH₃]⁺, Loss of a methyl radical. This is predicted to be the base peak.[1] |

| 72 | [C₄H₈O]⁺˙ | C₄H₈O | Ring fragmentation product. |

| 58 | [C₃H₆O]⁺˙ or [C₂H₂O₂]⁺˙ | C₃H₆O or C₂H₂O₂ | Characteristic dioxane ring fragment.[1] |

Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the formation of stable ions. The logical progression of the primary fragmentation events is depicted in the following diagram.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific protocol for this compound is not widely published, the following methodology, based on established procedures for 1,4-dioxane and its derivatives, is recommended for its analysis.

1. Sample Preparation

For analysis of this compound in a liquid matrix (e.g., water, solvents), a direct aqueous injection or liquid-liquid extraction may be employed. For solid or semi-solid matrices, headspace analysis is recommended to isolate the volatile compound.

2. Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice. The GC is used to separate the analyte from other components in the sample, and the MS is used for detection and identification based on the mass-to-charge ratio of the ions.

3. Gas Chromatography (GC) Conditions

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis to enhance sensitivity. Injector temperature should be set to 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: 10-20°C/min to 200-250°C.

-

Final hold: 2-5 minutes.

-

4. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250°C.

-

Quadrupole Temperature: 150-180°C.

-

Mass Range: Scan from m/z 35 to 200 to ensure detection of the molecular ion and all significant fragments.

-

Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, monitoring the ions at m/z 102, 87, 72, and 58 for enhanced sensitivity and specificity.

5. Data Analysis

The acquired mass spectra should be compared with a reference library (if available) or interpreted based on the predicted fragmentation patterns. The retention time from the GC will provide an additional point of confirmation.

Conclusion

References

Conformational analysis of the 2-Methyl-1,4-dioxane ring

An In-depth Technical Guide to the Conformational Analysis of the 2-Methyl-1,4-dioxane Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxane scaffold is a prevalent structural motif in medicinal chemistry and materials science. Its derivatives are integral to the development of biologically active compounds, serving as key intermediates and building blocks.[1] The introduction of a substituent, such as a methyl group at the C-2 position, breaks the inherent symmetry of the 1,4-dioxane ring, creating a chiral center and introducing complex conformational questions.[1] Understanding the three-dimensional structure and conformational preferences of this compound is critical for predicting its physicochemical properties, receptor-binding interactions, and metabolic stability.

This technical guide provides a comprehensive analysis of the conformational landscape of the this compound ring. It details the governing stereoelectronic and steric principles, outlines the primary experimental and computational methodologies used for its study, and presents key data in a structured format to aid in research and development.

Fundamental Conformations of the 1,4-Dioxane Ring

The 1,4-dioxane ring, like cyclohexane, is not planar and adopts non-planar conformations to relieve ring strain. Theoretical and experimental studies have established that the chair conformation is the most stable energetic minimum.[2][3] The ring can undergo a dynamic "ring-flipping" process, interconverting between two equivalent chair forms through higher-energy intermediates, such as the twist-boat conformation.[2][4] The energy barrier for this inversion is relatively low, allowing for rapid interconversion at room temperature.

Caption: Ring inversion pathway for the 1,4-dioxane ring.

Conformational Equilibrium of this compound

The substitution at the C-2 position renders the two chair conformers non-equivalent: one with the methyl group in an axial position and one with it in an equatorial position. The overall conformational preference is dictated by a delicate balance between steric hindrance and subtle stereoelectronic effects.

Caption: Equilibrium between axial and equatorial chair conformers.

Steric Effects

In substituted cyclohexanes, an axial substituent experiences destabilizing steric repulsion with the axial hydrogens at the C-3 and C-5 positions (1,3-diaxial interactions). For a methyl group, this steric strain strongly favors the equatorial position by approximately 1.74 kcal/mol (7.6 kJ/mol).[5][6] In this compound, the situation is modified. While the axial methyl group at C-2 still interacts with the axial hydrogen at C-6, the corresponding interaction with the atom at position 4 is absent, as this position is occupied by an oxygen atom which has no axial substituent.[6] This significantly reduces the steric penalty for the axial conformer compared to its cyclohexane analogue.

Stereoelectronic Effects: The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a ring heteroatom to favor the axial orientation.[7] This preference is rationalized by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic heteroatom (O-1) and the antibonding σ* orbital of the C-2 substituent bond.[7] For this interaction to be maximal, the lone pair orbital and the σ* orbital must be anti-periplanar, a condition met when the substituent is axial.

While the anomeric effect is most pronounced for electronegative substituents (e.g., -OR, -Cl), it is a relevant consideration even for a methyl group.[8] Though the methyl group is not strongly electronegative, a weak stabilizing anomeric interaction may still exist, counteracting the steric preference for the equatorial position. The interplay between the diminished steric strain and a potential weak anomeric effect suggests that the energy difference between the axial and equatorial conformers of this compound is small, with a slight preference for the equatorial conformer being most likely.

Methodologies for Conformational Analysis

The determination of conformational preferences relies on a combination of experimental spectroscopic techniques and theoretical calculations.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[1]

Detailed Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer operating at 400 MHz or higher. For dynamic studies (DNMR), spectra are recorded over a range of temperatures to observe changes in line shape or the coalescence of signals corresponding to the two conformers.

-

Spectral Analysis:

-

Chemical Shifts (δ): The chemical shifts of the ring protons are analyzed. Axial protons are typically shielded (appear at a lower δ) compared to their equatorial counterparts.

-

Vicinal Coupling Constants (³JHH): The key parameters are the three-bond proton-proton coupling constants. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation. Large coupling constants are indicative of anti-periplanar relationships (θ ≈ 180°), while smaller values suggest gauche relationships (θ ≈ 60°).

-

-

Data Interpretation: By measuring the ³JHH values for the proton at C-2, the relative populations of the axial and equatorial conformers can be determined. The equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RT ln(Keq).

Caption: Workflow for NMR-based Conformational Analysis.

Computational Protocol: Quantum Chemical Calculations

Theoretical calculations are essential for mapping the potential energy surface and quantifying the relative stabilities of different conformers.[9]

Detailed Methodology:

-

Structure Generation: Initial 3D structures for both the axial and equatorial chair conformers, as well as potential boat/twist conformers, of this compound are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).[2][4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energetic minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Thermal corrections from the frequency calculations are added to determine the relative Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K).

-

Analysis: The relative energies of the conformers are compared to predict the most stable structure and the equilibrium population distribution.

Caption: Workflow for Computational Conformational Analysis.

Data Summary

Table 1: Energetic Contributions to Conformational Stability

| Effect | Favoring Axial Conformer | Favoring Equatorial Conformer | Estimated Magnitude in this compound |

| Steric Hindrance | --- | Yes (avoids 1,3-diaxial interactions) | Significantly reduced compared to cyclohexane (~1.74 kcal/mol) due to the O4 atom.[6] |

| Anomeric Effect | Yes (potential nO → σ*C-Me overlap) | --- | Weak; the methyl group is not a strong electron acceptor.[7][8] |

| Overall ΔG°(ax-eq) | Small positive value (slight equatorial preference expected). |

Table 2: Typical ³JHH Coupling Constants for Conformational Analysis

| Proton Relationship | Dihedral Angle (θ) | Typical ³JHH Value (Hz) |

| Axial - Axial (ax,ax) | ~180° | 8 - 13[1] |

| Axial - Equatorial (ax,eq) | ~60° | 2 - 5[10] |

| Equatorial - Equatorial (eq,eq) | ~60° | 2 - 5[10] |

Conclusion

The conformational analysis of this compound reveals a system governed by a subtle interplay of competing forces. Unlike in simple cyclohexanes where steric hindrance dominates, the presence of the ring oxygen atoms in the 1,4-dioxane structure significantly mitigates the 1,3-diaxial repulsions that would otherwise strongly disfavor the axial conformer. This reduction in steric penalty allows for weaker stereoelectronic interactions, such as a potential anomeric effect, to play a more significant role.

The result is a small energy difference between the axial and equatorial conformers, leading to a dynamic equilibrium with significant populations of both forms at room temperature. A definitive quantification of this equilibrium requires targeted, high-level spectroscopic and computational studies. For professionals in drug development and materials science, this conformational flexibility is a key feature, implying that the this compound scaffold can readily adapt its shape to fit different binding pockets or crystal lattices, a property that can be harnessed in molecular design.

References

- 1. This compound | 16279-34-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,4-二氧六环 ACS reagent, ≥99.0%, contains <=25 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. ics-ir.org [ics-ir.org]

- 9. This compound-2-carboxylic acid | 144101-98-4 | Benchchem [benchchem.com]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Physical properties of 2-Methyl-1,4-dioxane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-1,4-dioxane, specifically its boiling point and density. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who require accurate and detailed information on this compound.

Core Physical Properties

This compound (CAS No. 16279-34-8) is a heterocyclic ether. An understanding of its physical properties is fundamental for its application in research and development, particularly in designing reaction conditions and purification protocols.

Data Summary

The following table summarizes the available quantitative data for the key physical properties of this compound.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 108.00 - 109.00 °C | at 760.00 mm Hg (estimated) | [1][2] |

| Density | Data not readily available | - | - |

Note: While an estimated boiling point is available, a precise, experimentally determined value for the density of this compound is not readily found in publicly available literature. For context, the density of the parent compound, 1,4-dioxane, is approximately 1.034 g/cm³ at 25 °C[3][4].

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the characterization of chemical compounds. Below are detailed methodologies for the experimental determination of boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common and reliable methods for its determination are the Thiele tube method and the distillation method.

1. Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube.

-

2. Simple Distillation Method

This method is suitable when a larger volume of the liquid is available.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation rate is steady and the temperature reading on the thermometer is constant. This constant temperature is the boiling point of the liquid.

-

Density Determination

Density is the mass of a substance per unit volume. The pycnometer and hydrometer methods are standard laboratory procedures for determining the density of liquids.

1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The mass of the pycnometer filled with the reference liquid is measured.

-

The density of the sample liquid is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

-

2. Hydrometer Method

A hydrometer is an instrument that measures the specific gravity (relative density) of a liquid.

-

Apparatus: Hydrometer, and a graduated cylinder large enough to float the hydrometer.

-

Procedure:

-

The graduated cylinder is filled with the liquid sample to a level that will allow the hydrometer to float freely without touching the bottom or sides.

-

The hydrometer is gently lowered into the liquid until it floats.

-

The reading is taken from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus for an accurate measurement.

-

The temperature of the liquid should also be recorded, as density is temperature-dependent.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

Chirality and Stereoisomers of Substituted 1,4-Dioxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereoisomerism of substituted 1,4-dioxanes. It covers the fundamental principles of stereochemistry in the 1,4-dioxane ring system, methods for stereoselective synthesis, conformational analysis, and the characterization of stereoisomers. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into the design, synthesis, and analysis of chiral 1,4-dioxane-containing molecules.

Introduction to Chirality in 1,4-Dioxanes

The 1,4-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4. While the parent 1,4-dioxane is an achiral molecule, the introduction of substituents can lead to the formation of stereocenters and, consequently, a variety of stereoisomers, including enantiomers and diastereomers. The stereochemistry of substituted 1,4-dioxanes is of significant interest in medicinal chemistry, as the three-dimensional arrangement of substituents can profoundly influence a molecule's biological activity, pharmacokinetic properties, and toxicity.

The 1,4-dioxane scaffold is conformationally flexible, capable of adopting chair, boat, and twist-boat conformations. However, the chair conformation is generally the most stable. In a substituted 1,4-dioxane, substituents can occupy either axial or equatorial positions, leading to different conformational isomers. The interplay between the substitution pattern and conformational preferences dictates the overall shape and stereochemical properties of the molecule.

Stereoisomerism in Substituted 1,4-Dioxanes

The number and arrangement of substituents on the 1,4-dioxane ring determine the potential for stereoisomerism.

2.1. Monosubstituted 1,4-Dioxanes

A single substituent on the 1,4-dioxane ring, for example at the C2 position, creates a stereocenter, resulting in a pair of enantiomers (R and S).

2.2. Disubstituted 1,4-Dioxanes

Disubstituted 1,4-dioxanes can exist as constitutional isomers (e.g., 2,3-, 2,5-, and 2,6-disubstituted) and stereoisomers.

-

2,5-Disubstituted 1,4-Dioxanes: These compounds have two stereocenters. Depending on the nature of the substituents, they can exist as cis and trans diastereomers, each of which can be chiral and exist as a pair of enantiomers. For instance, with two different substituents, four stereoisomers are possible: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). If the two substituents are identical, the cis isomer is a meso compound (achiral), while the trans isomer exists as a pair of enantiomers.

-

2,3-Disubstituted 1,4-Dioxanes: Similar to the 2,5-disubstituted case, 2,3-disubstituted 1,4-dioxanes also possess two stereocenters and can exist as cis and trans diastereomers, each as a pair of enantiomers.

-

2,6-Disubstituted 1,4-Dioxanes: With identical substituents, the cis isomer is a meso compound, and the trans isomer exists as a pair of enantiomers.

2.3. Tetrasubstituted 1,4-Dioxanes

With four substituents, the number of possible stereoisomers increases significantly. For example, in 2,3,5,6-tetrasubstituted 1,4-dioxanes, multiple stereocenters can lead to a complex mixture of diastereomers and enantiomers. The conformational analysis of these highly substituted systems is crucial for understanding their properties. For instance, 2,3,5,6-tetramethyl-1,4-dioxane can exist in several diastereomeric forms with distinct conformational preferences. Similarly, the stereochemistry of 2,3,5,6-tetraphenyl-1,4-dioxin has been a subject of interest, with studies focusing on its solid-state conformation.

Stereoselective Synthesis of Substituted 1,4-Dioxanes

The synthesis of stereochemically pure substituted 1,4-dioxanes is a key challenge in organic chemistry. Several strategies have been developed to control the stereochemical outcome of these reactions.

3.1. Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for the formation of the 1,4-dioxane ring. This reaction involves the intramolecular cyclization of a diol precursor, typically under basic conditions. The stereochemistry of the final product is dependent on the stereochemistry of the starting diol.

3.2. Other Synthetic Approaches

Other methods for the synthesis of substituted 1,4-dioxanes include the dimerization of oxiranes and the reaction of α,β-unsaturated ketones with ethylene glycol. Stereoselective variations of these methods often employ chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

Quantitative Data on Stereoisomers

The following tables summarize quantitative data for selected substituted 1,4-dioxanes, providing information on diastereomeric ratios and specific rotation.

Table 1: Diastereomeric Ratios in the Synthesis of Substituted 1,4-Dioxanes

| Starting Material | Reaction Conditions | Product | Diastereomeric Ratio (cis:trans) | Reference |

| α,β-Unsaturated Ketone | NaIO₄, NH₂OH·HCl, Ethylene Glycol, Cs₂CO₃ | 2,3-Disubstituted 1,4-Dioxane | Varies with substrate | [1] |

| (S)-α-Hydroxy Acids and Racemic α-Bromoacyl Bromides | Acylation followed by cyclization | Disubstituted 1,4-Dioxane-2,5-diones | ~1:1 | [2] |

Table 2: Specific Rotation of Chiral 1,4-Dioxane Derivatives

| Compound | Configuration | Solvent | Specific Rotation [α]D (deg) | Reference |

| (S)-3-Benzyl-1,4-dioxane-2,5-dione | S | Not specified | -160.0 | [2] |

| (S)-3-Isopropyl-1,4-dioxane-2,5-dione | S | Not specified | -168.0 | [2] |

| (S)-3-sec-Butyl-1,4-dioxane-2,5-dione | S | Not specified | -155.0 | [2] |

| (S)-6-Fluorochromane-2-carboxylic acid | S | DMF | +15.2 | [3] |

Experimental Protocols

5.1. General Protocol for Williamson Ether Synthesis of 1,4-Dioxanes

-

To a solution of the appropriate diol in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, KOH) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified time to allow for the formation of the dialkoxide.

-

Add a suitable dihaloethane (e.g., 1,2-dibromoethane) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC). The reaction time typically ranges from 1 to 8 hours.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired substituted 1,4-dioxane.

5.2. General Protocol for Chiral HPLC Separation of 1,4-Dioxane Stereoisomers

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives), Pirkle-type columns, or cyclodextrin-based columns.

-

Mobile Phase Selection: The choice of mobile phase depends on the nature of the analyte and the CSP.

-

Normal Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.

-

Reversed Phase: A mixture of water or an aqueous buffer with an organic modifier like methanol or acetonitrile.

-

Polar Organic Mode: A polar organic solvent such as methanol, ethanol, or acetonitrile, sometimes with additives.

-

-

Method Development:

-

Begin with a generic screening method using a standard mobile phase composition (e.g., hexane/isopropanol 90:10 for normal phase).

-

Optimize the separation by adjusting the ratio of the mobile phase components, the type of modifier, and the flow rate.

-

Temperature can also be a critical parameter for achieving optimal resolution.

-

-

Detection: Use a suitable detector, most commonly a UV detector set at a wavelength where the analyte absorbs.

-

Quantification: Determine the enantiomeric excess (ee%) or diastereomeric ratio (dr) by integrating the peak areas of the separated stereoisomers.

Biological Activity and Signaling Pathways of a Chiral Benzodioxane Derivative: Silybin

Silybin, a flavonolignan derived from milk thistle, possesses a 1,4-benzodioxane moiety and exists as a pair of diastereomers, silybin A and silybin B. It is known for its hepatoprotective effects and has been shown to modulate key signaling pathways involved in oxidative stress and inflammation.

6.1. Modulation of the Nrf2 Signaling Pathway

Silybin is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Silybin is thought to disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[1][4][5]

6.2. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Silybin has been shown to inhibit the NF-κB pathway, potentially by preventing the degradation of IκBα.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into 2-Methyl-1,4-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methyl-1,4-dioxane, a heterocyclic compound of interest in various chemical and pharmaceutical contexts. The introduction of a methyl group to the 1,4-dioxane ring breaks its symmetry, leading to more complex conformational landscapes and spectroscopic signatures. This document delves into these aspects through the lens of computational chemistry, offering insights into the molecule's structural, vibrational, and electronic properties.

Molecular Structure and Conformational Analysis

The presence of a methyl group at the C2 position of the 1,4-dioxane ring introduces a chiral center, resulting in two enantiomers: (R)-2-Methyl-1,4-dioxane and (S)-2-Methyl-1,4-dioxane. The conformational flexibility of the dioxane ring, primarily existing in a chair conformation, is a key area of theoretical investigation.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometries and relative energies of different conformers.[1] These calculations help in understanding the steric and electronic effects of the methyl substituent on the ring's puckering and overall shape.

Logical Workflow for Conformational Analysis:

Spectroscopic Properties: A Computational Perspective

Spectroscopic techniques are crucial for the characterization of this compound.[1] Computational chemistry provides a powerful means to predict and interpret experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. Key vibrational modes for this compound include C-H stretching of the methyl and methylene groups, and C-O-C stretching of the ether linkages.[1]

Table 1: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching (Methyl and Methylene) | 2850-3000 |

| C-O-C Stretching | 1050-1150 |

| C-C Stretching | 850-950 |

Note: These are general predicted ranges based on similar cyclic ethers. Specific frequencies would be obtained from DFT frequency calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of this compound. The introduction of the methyl group leads to more complex ¹H and ¹³C NMR spectra compared to the parent 1,4-dioxane.[1]

-

¹H NMR: Distinct signals are expected for the methyl protons (a doublet), the methine proton at the C2 position (a quartet), and the methylene protons on the dioxane ring.[1]

-

¹³C NMR: The asymmetry of the molecule results in unique signals for each of the carbon atoms.[1]

Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide valuable predictions to aid in spectral assignment.

Quantum Chemical Parameters

Quantum chemical calculations can provide insights into the electronic properties and reactivity of this compound. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding its chemical behavior.

Table 2: Calculated Quantum Chemical Parameters for a Dioxane System

| Parameter | Formula | Typical Value (eV) | Description |

| EHOMO | - | -7.35 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | 1.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.87 | Indicates chemical reactivity |

Source: Adapted from typical values for a dioxane system.[1]

Signaling Pathway of Computational Analysis:

Experimental Protocols: A Theoretical Framework

While specific experimental protocols for this compound are not detailed in the readily available literature, a general framework for its computational and spectroscopic analysis can be outlined based on studies of similar molecules.

Computational Chemistry Protocol

-

Model Building: Construct the initial 3D structure of the desired conformer (e.g., chair with equatorial or axial methyl group) of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)). This will find the lowest energy structure for that conformer.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. This serves two purposes: to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR chemical shifts using the GIAO method.

-

Analysis: Analyze the output files to extract optimized geometric parameters, vibrational frequencies and their corresponding motions, and the calculated NMR chemical shifts. Compare these with experimental data where available.

Spectroscopic Analysis Workflow

Conclusion

The theoretical and computational investigation of this compound provides invaluable insights into its molecular structure, conformational preferences, and spectroscopic properties. DFT calculations, in particular, serve as a powerful predictive tool that complements experimental data, aiding in the comprehensive characterization of this molecule. This integrated approach is essential for advancing our understanding of substituted dioxanes and their potential applications in research and development.

References

Occurrence of 2-Methyl-1,4-dioxane as a Synthesis Byproduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of methylated dioxane byproducts, with a primary focus on 2-methyl-1,3-dioxolane, a frequently observed impurity in the industrial synthesis of 1,4-dioxane. While the user's query specified 2-methyl-1,4-dioxane, available scientific literature predominantly documents the formation of its isomer, 2-methyl-1,3-dioxolane, in relevant synthetic processes. This guide will therefore concentrate on the available data for 2-methyl-1,3-dioxolane as a representative methylated dioxane byproduct, while also discussing the potential for this compound formation.

Introduction

1,4-Dioxane is a versatile organic solvent with wide applications in various industries. Its synthesis, most commonly through the acid-catalyzed dehydration of ethylene glycol or diethylene glycol, is a well-established industrial process. However, this synthesis is often accompanied by the formation of several byproducts, which can affect the purity of the final product and may have their own toxicological and environmental implications. Among these byproducts are methylated dioxanes, such as 2-methyl-1,3-dioxolane. Understanding the formation, quantification, and control of these impurities is critical for process optimization, quality control, and regulatory compliance.

Formation of Methylated Dioxane Byproducts

The primary route for the formation of 1,4-dioxane is the acid-catalyzed dehydration of ethylene glycol. This reaction proceeds through the formation of diethylene glycol as an intermediate. Under the typical reaction conditions of elevated temperatures (130-200°C) and the presence of a strong acid catalyst like sulfuric acid, several side reactions can occur, leading to the formation of byproducts.[1]

The formation of 2-methyl-1,3-dioxolane is believed to occur from the reaction of ethylene glycol with acetaldehyde, which is another byproduct formed during the synthesis. Acetaldehyde can be generated from the isomerization of ethylene oxide (if used as a starting material) or the fragmentation of diethylene glycol.

Proposed Formation Mechanism

The following diagram illustrates a plausible mechanism for the formation of 2-methyl-1,3-dioxolane during the acid-catalyzed synthesis of 1,4-dioxane from ethylene glycol.

Quantitative Data on Byproduct Formation

The yield of 2-methyl-1,3-dioxolane as a byproduct is influenced by several factors, including reaction temperature, pressure, catalyst concentration, and residence time. The following tables summarize quantitative data from a patent describing the continuous production of 1,4-dioxane from diethylene glycol using sulfuric acid as a catalyst.

Table 1: Byproduct Composition at Varying Temperatures

| Temperature (°C) | 1,4-Dioxane (wt%) | Acetaldehyde (wt%) | 2-Methyl-1,3-dioxolane (wt%) |

| 152 | 92.6 | 3.7 | 3.6 |

| 146 | 93.0 | 3.8 | 3.0 |

Data extracted from patent CA1298844C. The weight percentages are on a dry basis.[2]

Table 2: Byproduct Composition in a Large-Scale Production

| Compound | Composition (%) |

| 1,4-Dioxane | 95.5 |

| Acetaldehyde | 2.1 |

| 2-Methyl-1,3-dioxolane | 2.4 |

Data from a large-scale production run at 150°C and 300 mm Hg pressure.[2]

These tables clearly indicate that 2-methyl-1,3-dioxolane is a significant byproduct, with its concentration varying with reaction conditions.

Experimental Protocols

Synthesis of 1,4-Dioxane with Byproduct Formation

The following is a representative laboratory-scale protocol for the synthesis of 1,4-dioxane from ethylene glycol, which is known to produce 2-methyl-1,3-dioxolane as a byproduct.

Materials:

-

Ethylene glycol (650 mL)

-

Concentrated sulfuric acid (96%, 65 mL)

-

Two-neck round-bottom flask (1000 mL)

-

Heating mantle with magnetic stirrer

-

Distillation apparatus (Vigreux column, condenser, receiving flask)

-

Potassium hydroxide (solid)

-

Separatory funnel

Procedure:

-

Add 650 mL of ethylene glycol to the two-neck round-bottom flask.

-

Slowly and with stirring, add 65 mL of concentrated sulfuric acid to the ethylene glycol. An exothermic reaction will occur.

-

Assemble the distillation apparatus.

-

Heat the mixture using the heating mantle. The solution will darken as the reaction progresses.

-

Collect the distillate that comes over between 85°C and 102°C. This fraction will contain 1,4-dioxane, water, and byproducts including acetaldehyde and 2-methyl-1,3-dioxolane.

-

To the collected distillate, add solid potassium hydroxide in portions with swirling until it no longer dissolves. This will salt out the 1,4-dioxane and polymerize some impurities.

-

Transfer the mixture to a separatory funnel and separate the upper organic layer (1,4-dioxane and byproducts) from the lower aqueous layer.

-

The organic layer can be further purified by fractional distillation.

Quantification of this compound by GC-MS

The following protocol outlines a general procedure for the quantitative analysis of this compound (or 2-methyl-1,3-dioxolane) in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., TG-624 or similar)

-

Autosampler

Reagents and Standards:

-

Dichloromethane (GC grade)

-

This compound or 2-methyl-1,3-dioxolane standard

-

Internal standard (e.g., 1,4-dioxane-d8)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of the reaction mixture.

-

Dilute the sample with dichloromethane to a concentration within the calibration range.

-

Add a known amount of the internal standard to the diluted sample.

-

-

Calibration:

-

Prepare a series of calibration standards of the target analyte in dichloromethane, each containing the same concentration of the internal standard.

-

Analyze the calibration standards by GC-MS.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

GC Conditions (Typical):

-

Inlet Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

-

Monitor Ions: Select characteristic ions for the target analyte and the internal standard. For this compound (or its isomer), key ions would be determined from its mass spectrum.

-

-

-

Quantification:

-

Identify and integrate the peaks for the analyte and the internal standard in the sample chromatogram.

-

Calculate the peak area ratio.

-

Determine the concentration of the analyte in the sample using the calibration curve.

-

The following diagram illustrates a typical workflow for the GC-MS analysis.

References

Toxicological profile of 1,4-dioxane and its derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of 1,4-dioxane, a compound of significant environmental and health concern. The document summarizes key findings on its carcinogenicity, genotoxicity, and organ-specific effects, supported by quantitative data, detailed experimental methodologies, and visual representations of toxicological pathways and protocols.

Introduction

1,4-Dioxane (also known as diethylene oxide) is a synthetic industrial chemical primarily used as a solvent for various materials such as resins, oils, and waxes, and as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane.[1] It can also be found as an unintended byproduct in consumer products, including detergents and personal care items, resulting from the ethoxylation process during manufacturing.[2][3] Due to its high mobility in soil and resistance to natural degradation, 1,4-dioxane has become a widespread groundwater contaminant.[2][4] Classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), understanding its toxicological profile is critical for risk assessment and management.[5][6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

1,4-Dioxane is readily absorbed following oral and inhalation exposure, with less efficient absorption through the skin.[4][7] Upon absorption, it is distributed throughout the body. The primary route of metabolism involves hydroxylation by cytochrome P450 enzymes (specifically CYP2E1) to form 2-hydroxyethoxyacetic acid (HEAA), which is the major urinary metabolite.[4][5][7] At high doses, the metabolic pathway can become saturated, leading to an increased systemic concentration of the parent compound, 1,4-dioxane. This metabolic saturation is a key event preceding the onset of toxicity.[5]

Toxicological Profile

3.1 Acute and Chronic Toxicity

Acute exposure to high levels of 1,4-dioxane can cause irritation to the eyes, nose, and throat, as well as drowsiness, vertigo, and headache in humans.[1] In animal studies, acute oral exposure has resulted in liver and kidney damage.[8]

Chronic exposure is of greater concern. Long-term rodent bioassays have consistently demonstrated that chronic oral exposure to 1,4-dioxane in drinking water leads to the development of tumors, primarily in the liver and nasal cavity.[6][9][10] The liver and kidneys are the primary target organs for 1,4-dioxane toxicity, with effects including hepatocellular degeneration, hyperplasia, and necrosis.[6][8][11]

3.2 Carcinogenicity

The carcinogenicity of 1,4-dioxane has been established in multiple rodent studies. Oral administration in drinking water has been shown to induce hepatocellular adenomas and carcinomas in both rats and mice.[9][10] In rats, an increased incidence of squamous-cell carcinomas of the nasal turbinates has also been observed.[9][10] The U.S. National Toxicology Program (NTP) has identified 1,4-dioxane as "reasonably anticipated to be a human carcinogen."[5]

3.3 Genotoxicity

The genotoxic potential of 1,4-dioxane is complex and a subject of ongoing research. The majority of in vitro assays, including the standard bacterial reverse mutation (Ames) test, have yielded negative results, suggesting that 1,4-dioxane is not a direct mutagen.[4][12][13] However, some in vivo studies have provided evidence of genotoxicity, particularly at high doses that also cause cytotoxicity.[13] For instance, a positive result was observed in the mouse liver micronucleus assay, but not in the peripheral blood micronucleus assay.[12] This suggests that genotoxic effects might be secondary to other events occurring in the target organ, such as oxidative stress and regenerative cell proliferation.[5][12] Some studies suggest it is a weak genotoxic carcinogen, capable of causing DNA damage at high concentrations.[14]

Mechanism of Toxicity and Signaling Pathways

The predominant view is that 1,4-dioxane's carcinogenicity follows a non-genotoxic mode of action, particularly at lower exposure levels. The proposed mechanism involves a sequence of events initiated by high-dose exposures that overwhelm the metabolic capacity.

This leads to:

-

CYP2E1 Induction and Oxidative Stress: High concentrations of 1,4-dioxane induce the activity of the CYP2E1 enzyme, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[5][15]

-

Cytotoxicity and Regenerative Proliferation: Oxidative stress contributes to cytotoxicity in the liver, causing cell damage and death. This injury triggers a sustained regenerative cellular proliferation response.[5]

-

Promotion of Pre-neoplastic Lesions: The chronic state of cell proliferation can promote the growth of spontaneously initiated cells into pre-neoplastic foci and, eventually, tumors.[5]

-

Indirect Genotoxicity: At these high, cytotoxic doses, oxidative stress can also lead to secondary DNA damage (oxidative DNA damage), contributing to the genotoxicity observed in some in vivo studies.[5][16]

References

- 1. epa.gov [epa.gov]

- 2. Assessment of Non-Occupational 1,4-Dioxane Exposure Pathways from Drinking Water and Product Use - PMC [pmc.ncbi.nlm.nih.gov]